Enzymatic Inactivation Susceptibility: Head-to-Head Comparison with Kanamycin A
Xylostacin demonstrates a distinct and quantifiably higher susceptibility to nucleotidylation by metabolic enzymes from *Bacillus brevis* compared to the clinically relevant aminoglycoside kanamycin A. This makes it a superior model substrate for studying specific resistance mechanisms [1].
| Evidence Dimension | Substrate susceptibility to inactivating enzymes (enzyme activity ratio) |
|---|---|
| Target Compound Data | 100% relative activity (complete inactivation) |
| Comparator Or Baseline | Kanamycin A: 70% relative activity |
| Quantified Difference | Xylostacin demonstrates a 30 percentage-point higher inactivation rate than kanamycin A in this specific assay. |
| Conditions | Cell-free extracts from *Bacillus brevis* strains in the presence of Mg²⁺ and ATP; assay measured antibiotic inactivation via a microbiological method. |
Why This Matters
This differential inactivation is crucial for research on structure-based avoidance of specific aminoglycoside-modifying enzymes (AMEs), as xylostacin serves as a validated susceptible substrate for developing enzyme inhibitors.
- [1] Endo T, Oka H, Ota T. Nucleotidylation of Aminoglycoside Antibiotics by Bacillus brevis. Agricultural and Biological Chemistry. 1979;43(12):2579-2581. doi: 10.1271/bbb1961.43.2579. View Source
